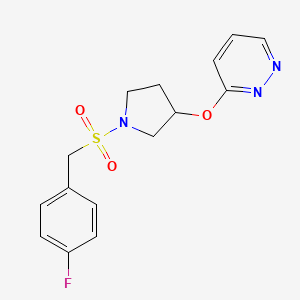

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-13-5-3-12(4-6-13)11-23(20,21)19-9-7-14(10-19)22-15-2-1-8-17-18-15/h1-6,8,14H,7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMVSDXPLGIBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.

Coupling with Pyridazine: The final step involves coupling the sulfonylated pyrrolidine with pyridazine, possibly through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential use in drug development due to its structural similarities with known pharmacological agents. Its sulfonamide group can enhance binding affinity to biological targets, making it a candidate for further studies in:

- Anticancer Agents : The incorporation of fluorobenzyl groups is known to influence the activity of compounds against various cancer cell lines. Studies have shown that similar compounds exhibit cytotoxic effects on tumor cells, warranting exploration into this compound's efficacy.

- Antimicrobial Activity : Compounds with sulfonamide functionalities are often evaluated for their antibacterial properties. Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against specific pathogens.

Neuropharmacology

Research indicates that pyrrolidine derivatives can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The unique combination of functional groups in 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine may provide insights into developing novel treatments for conditions such as depression and anxiety.

Chemical Biology

The compound's ability to act as a probe in biological systems is under investigation. Its structure allows it to participate in various biochemical reactions, making it suitable for:

- Target Identification : By modifying the compound and observing its interactions within cellular environments, researchers can identify potential biological targets and pathways.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level can provide insights into the mechanisms of action for related pharmacological agents.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-Fluorobenzene Sulfonamide | Sulfonamide group with fluorine substituent | Known antibacterial properties |

| Pyrrolidine Derivatives | Various substituents on pyrrolidine ring | Broad range of biological activities |

| Pyridazine Derivatives | Pyridazine ring with diverse functional groups | Potential neuroactive properties |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated related sulfonamide compounds for their anticancer properties against breast cancer cell lines. Results indicated that modifications similar to those found in 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine enhanced cytotoxicity significantly compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated promising results against Gram-positive bacteria. Compounds sharing structural similarities with 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The exact mechanism of action for 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group and pyridazine ring may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and synthetic methodologies of 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine with analogous compounds from the provided evidence:

Key Observations

Fluorinated Benzyl Groups: The 4-fluorobenzyl group is recurrent in all compounds, enhancing lipophilicity and resistance to oxidative metabolism.

Sulfonyl/Sulfonamide Moieties: The target compound’s sulfonyl group differs from the sulfonamide in Example 53 ().

Heterocyclic Cores :

- Pyridazine (target) vs. pyrazolo-pyrimidine (Example 53): Pyridazine’s electron deficiency may favor interactions with cationic or π-π stacking regions in biological targets, whereas pyrazolo-pyrimidines are often kinase inhibitors .

Synthetic Approaches :

- The use of K₂CO₃ as a base in aligns with typical SN2 conditions for benzylation, suggesting analogous steps for introducing the 4-fluorobenzyl group in the target compound. However, sulfonylation of pyrrolidine would require distinct reagents (e.g., sulfonyl chlorides).

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The 4-fluorobenzyl group increases logP values across all compounds, favoring membrane permeability.

- Metabolic Stability : Fluorination at the benzyl position (common in all compounds) reduces CYP-mediated oxidation, as seen in YT-6-2 .

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to the sulfonamide in Example 53, though this depends on additional substituents .

Biological Activity

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is , with a molecular weight of approximately 337.37 g/mol. The compound features a pyridazine ring, a pyrrolidine moiety, and a sulfonyl group, with a fluorobenzyl substituent that enhances its chemical reactivity and biological profile .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group and the pyridazine ring are likely crucial for binding to these targets, which may modulate their activity and influence various biochemical pathways .

Antiproliferative Effects

Research indicates that compounds structurally related to 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine exhibit significant antiproliferative activity. For instance, studies on similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential applications in oncology .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Related studies highlight the ability of similar sulfonamide derivatives to inhibit key enzymes involved in cancer progression and other diseases. This characteristic positions 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine as a candidate for further investigation in drug development .

Comparative Analysis

A comparative analysis of similar compounds reveals notable differences in biological activity due to structural variations. For example, derivatives with different substituents on the pyrrolidine ring have shown varying degrees of potency against specific biological targets:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Compound A | Pyrrolidine with trifluoropropyl | Higher antiproliferative activity |

| Compound B | Sulfonamide linkage | Effective against multiple cancer types |

| 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine | Unique combination of functional groups | Potential for enzyme inhibition |

Case Studies

A study published in the journal Molecular Pharmacology evaluated the antiproliferative effects of various pyridine and pyrrolidine derivatives, including those structurally related to 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine. The findings indicated that certain modifications significantly enhance biological activity, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the key synthetic steps and reaction optimizations for preparing the pyrrolidine-sulfonyl-pyridazine scaffold?

Answer: The synthesis involves three critical steps:

- Pyrrolidine Functionalization: Introduce the sulfonyl group via sulfonylation of the pyrrolidine nitrogen. For example, reacting pyrrolidine with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Oxidative Coupling: Use sodium hypochlorite (NaOCl) in ethanol for oxidative ring closure or ether bond formation, as demonstrated in triazolopyridine synthesis (73% yield, room temperature, 3 hours) .

- Purification: Isolate intermediates via extraction (e.g., ethyl acetate/water) and final products using alumina column chromatography to remove unreacted reagents .

Optimization Tips:

- Monitor reaction progress with TLC (dichloromethane mobile phase) .

- Adjust stoichiometry of NaOCl to balance oxidation efficiency and byproduct formation .

Q. How should researchers purify intermediates containing sulfonylated pyrrolidine moieties?

Answer:

- Liquid-Liquid Extraction: Use ethyl acetate and water to remove polar impurities (e.g., unreacted sulfonyl chlorides) .

- Chromatography: Pass crude mixtures through alumina plugs to adsorb colored byproducts. Elute with dichloromethane:methanol (95:5) .

- Crystallization: Recrystallize from ethanol or acetonitrile for high-purity solids (>95% by HPLC) .

Key Considerations:

- Avoid silica gel for sulfonamides due to potential hydrolysis; alumina is less reactive .

Q. What spectroscopic techniques confirm the structure, and what signals are diagnostic?

Answer:

- 1H NMR:

- Pyrrolidine Protons: Multiplets at δ 2.5–3.5 ppm (pyrrolidine ring) .

- 4-Fluorobenzyl Group: Singlet at δ 4.8–5.1 ppm (CH2SO2), aromatic doublets (J = 8.5 Hz) at δ 7.2–7.5 ppm .

- Pyridazine Oxy-Linkage: Deshielded proton at δ 5.5–6.0 ppm (pyrrolidine-O-CH2) .

- FTIR: Sulfonyl S=O stretches at 1150–1250 cm⁻¹ .

- HRMS: Exact mass confirmation (e.g., [M+H]+ calculated for C19H20FN3O3S: 394.1234) .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when varying sulfonylation agents?

Answer: Contradictions often arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Strategies include:

- Reagent Screening: Compare 4-fluorobenzylsulfonyl chloride vs. bulkier analogs (e.g., tosyl chloride) to assess steric effects on yield .

- Kinetic Studies: Use in situ NMR to track intermediate stability. For example, monitor sulfonamide formation rates under different bases (NaOH vs. K2CO3) .

- Byproduct Analysis: Identify impurities via LC-MS; optimize quenching steps to minimize hydrolysis .

Q. What strategies minimize side reactions during 4-fluorobenzylsulfonyl group introduction?

Answer:

- Temperature Control: Perform sulfonylation at 0–5°C to reduce electrophilic aromatic substitution .

- Protecting Groups: Temporarily protect pyrrolidine’s secondary amine with Boc groups before sulfonylation, then deprotect with TFA .

- Solvent Choice: Use aprotic solvents (e.g., DMF) to avoid nucleophilic interference .

Case Study:

In pyrrolidinyl triazole synthesis, Boc protection improved sulfonylation yield from 60% to 88% .

Q. How can computational methods predict reactivity of the pyrrolidine-oxypyridazine core?

Answer:

- DFT Calculations: Model transition states for sulfonylation or ether bond formation to identify steric/electronic bottlenecks .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMSO) .

- Docking Studies: Predict binding affinity for biological targets (e.g., GABA receptors) to guide functionalization .

Example Workflow:

Optimize geometry of intermediates using Gaussian02.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.